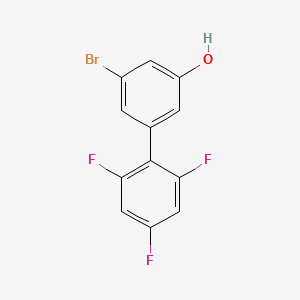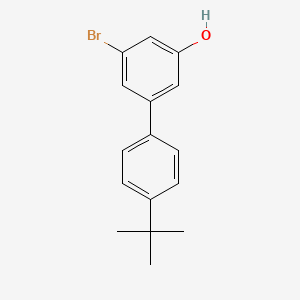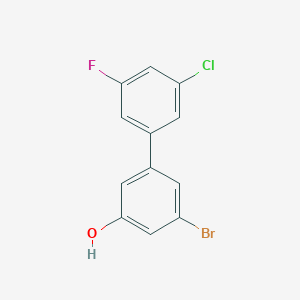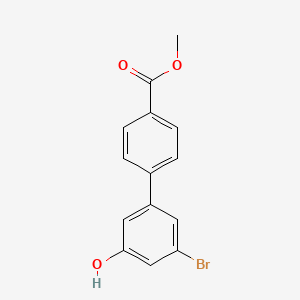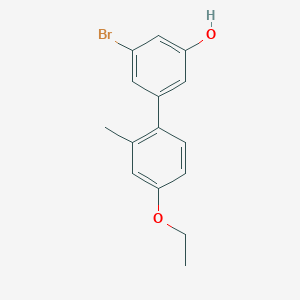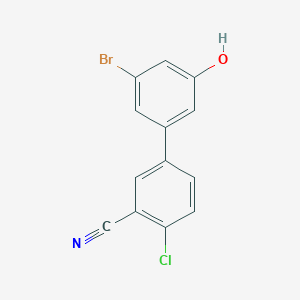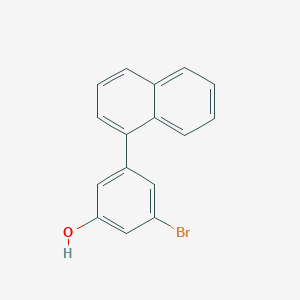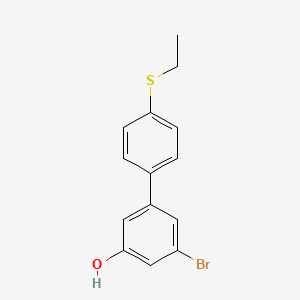
3-Bromo-5-(4-ethylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% (3-B5E4TP) is a synthetic chemical compound with a wide range of applications in scientific research. It is an organobromine compound with a phenol group and an ethylthiophenyl substituent. 3-B5E4TP is used in a variety of laboratory experiments and scientific research applications, and is known for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used as an intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in a variety of reactions, such as the synthesis of polymers, the oxidation of alcohols, and the preparation of amides. 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is also used in the study of enzyme inhibition, as it is known to inhibit the enzyme cytochrome P450.
Mecanismo De Acción
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to interact with a variety of biological targets, including enzymes and receptors. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It is also known to interact with G-protein coupled receptors and other membrane receptors.
Biochemical and Physiological Effects
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which can lead to an accumulation of drugs and other xenobiotics in the body. It is also known to interact with G-protein coupled receptors, which can lead to changes in cell signaling pathways. In addition, 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is known to have an anti-inflammatory effect, and is being investigated as a potential treatment for a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield of approximately 95%. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it can be toxic in high concentrations, so it should be handled with caution.
Direcciones Futuras
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% has a wide range of potential applications in scientific research. It could be used in the development of new drugs and other therapeutic agents. It could also be used in the study of enzyme inhibition, as well as in the exploration of new biochemical and physiological effects. In addition, it could be used in the development of new polymers and other materials. Finally, 3-Bromo-5-(4-ethylthiophenyl)phenol, 95% could be used in the development of new agrochemicals and other industrial compounds.
Métodos De Síntesis
3-Bromo-5-(4-ethylthiophenyl)phenol, 95% is synthesized through a two-step process. First, a Grignard reaction is used to prepare 4-ethylthiophenol from 4-bromobutane and thiophenol. This is followed by a bromination reaction of 4-ethylthiophenol with bromine to obtain 3-Bromo-5-(4-ethylthiophenyl)phenol, 95%. The overall yield of the reaction is approximately 95%.
Propiedades
IUPAC Name |
3-bromo-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDZUNSQWJYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(4-ethylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

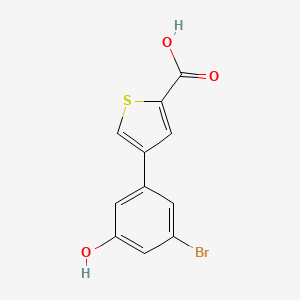
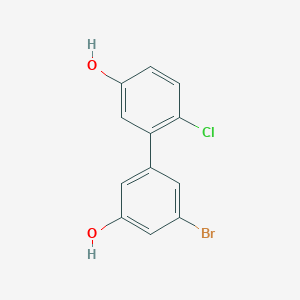
![5-[Benzo(b)thiophen-2-yl]-3-bromophenol, 95%](/img/structure/B6383446.png)
